molecular formula C24H22FN3O5S2 B3411956 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide CAS No. 921870-54-4

1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B3411956
CAS No.: 921870-54-4
M. Wt: 515.6 g/mol
InChI Key: IKZFOIGBJSFOSP-UHFFFAOYSA-N
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Description

1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of fluorobenzenesulfonyl, benzofuran, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Thiazole Ring Construction: This often involves the condensation of thioamides with α-haloketones.

    Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through various methods, including reductive amination.

    Coupling Reactions: The final coupling of the benzofuran, thiazole, and piperidine intermediates is typically carried out using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield quinone derivatives, while reduction of the sulfonyl group would yield sulfide derivatives.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The unique combination of functional groups may impart interesting properties to materials, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorobenzenesulfonyl)piperidine: Shares the fluorobenzenesulfonyl and piperidine moieties.

    N-(4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)carboxamide: Shares the benzofuran and thiazole moieties.

Uniqueness

1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is unique due to the combination of these diverse functional groups in a single molecule. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O5S2/c1-32-20-4-2-3-16-13-21(33-22(16)20)19-14-34-24(26-19)27-23(29)15-9-11-28(12-10-15)35(30,31)18-7-5-17(25)6-8-18/h2-8,13-15H,9-12H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFOIGBJSFOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 5
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

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